4-methyl-2-prop-1-enyl-4H-1,3-dithiine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60051-35-6 |
|---|---|
Molecular Formula |
C8H12S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
4-methyl-2-prop-1-enyl-4H-1,3-dithiine |
InChI |
InChI=1S/C8H12S2/c1-3-4-8-9-6-5-7(2)10-8/h3-8H,1-2H3 |
InChI Key |
ALDAFTNRTWJFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1SC=CC(S1)C |
Origin of Product |
United States |
Occurrence and Natural Distribution of 4 Methyl 2 Prop 1 Enyl 4h 1,3 Dithiine
Presence in Allium Species
The genus Allium, which includes well-known plants like garlic and onions, is a primary source of 4-methyl-2-prop-1-enyl-4H-1,3-dithiine. This compound is one of many volatile and semi-volatile substances that are formed when the plant tissues are disrupted, leading to enzymatic reactions.
Garlic (Allium sativum) is a significant natural source of this compound. This compound has been identified as a volatile component of garlic, particularly in processed forms such as garlic oil. It is not typically present in intact garlic cloves but is formed from the degradation of allicin (B1665233), which is released when the garlic is crushed, chopped, or otherwise processed. Allicin itself is an unstable compound that breaks down into a variety of other sulfur-containing molecules, including dithiines. The formation of this compound is part of a complex cascade of chemical reactions.
Scientific literature has confirmed the presence of this compound in Allium tuberosum, commonly known as Chinese chive. As with garlic, this compound contributes to the characteristic flavor and aroma profile of the plant. Its formation is also linked to the enzymatic breakdown of sulfur-containing precursors when the plant material is damaged.
Identification in Other Plant Sources (e.g., Alliaria petiolata)
Current scientific literature does not prominently feature the identification of this compound in Alliaria petiolata (garlic mustard). While Alliaria petiolata is known to produce a range of volatile sulfur compounds, detailed analyses have not consistently reported the presence of this specific dithiine.
Variability in Natural Occurrence and Content Across Cultivars and Processing Conditions
The concentration of this compound is not static and can vary significantly. This variability is attributed to both genetic factors (cultivar differences) and environmental or processing factors. For instance, different garlic cultivars may produce varying amounts of the precursor compounds, leading to different yields of the dithiine upon processing.
Processing conditions play a crucial role in the formation and stability of this compound. Factors such as the method of extraction (e.g., distillation, solvent extraction), temperature, and duration of processing can all impact the final concentration of this compound in the resulting product, such as garlic oil or extracts. For example, thermal processing can lead to the degradation of allicin and the subsequent formation of various dithiines.
Table 1: Occurrence of this compound in Various Plant Species
| Plant Species | Common Name | Presence Confirmed |
|---|---|---|
| Allium sativum | Garlic | Yes |
| Allium tuberosum | Chinese Chive | Yes |
| Allium cepa | Onion | Yes |
Table 2: Factors Influencing the Concentration of this compound
| Factor | Description | Impact on Concentration |
|---|---|---|
| Cultivar | Genetic variations within a plant species. | Different cultivars can have varying levels of precursor compounds, leading to different concentrations of the final dithiine. |
| Processing Method | Techniques used to prepare the plant material (e.g., crushing, heating, extraction). | The method of processing significantly affects the formation and degradation of the compound. Thermal processing, for instance, can increase its formation from allicin. |
| Temperature | The heat applied during processing. | Higher temperatures can accelerate the breakdown of allicin and the formation of dithiines, but excessive heat can also lead to their degradation. |
| Storage Conditions | The environment in which the plant or its products are stored. | Improper storage can lead to the degradation of sulfur compounds over time. |
Biosynthetic Pathways and Formation Mechanisms of 4 Methyl 2 Prop 1 Enyl 4h 1,3 Dithiine
Enzymatic Degradation of Sulfur-Containing Precursors
The journey begins with odorless, non-protein sulfur amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stored in the cytoplasm of Allium plant cells. rsc.org The specific precursors relevant to the formation of 4-methyl-2-prop-1-enyl-4H-1,3-dithiine are S-1-propenyl-L-cysteine sulfoxide (B87167) (isoalliin) and S-methyl-L-cysteine sulfoxide (methiin). nih.gov
When the plant's cellular structure is damaged by cutting, crushing, or chewing, the enzyme alliinase (EC 4.4.1.4), which is sequestered in the cell's vacuoles, is released. rsc.org Alliinase comes into contact with the ACSOs and catalyzes their cleavage through a β-elimination reaction. nih.gov This enzymatic degradation rapidly breaks down the precursors into pyruvate, ammonia, and highly reactive sulfenic acids. rsc.org Specifically, isoalliin (B1237514) is converted to 1-propenesulfenic acid, and methiin is converted to methanesulfenic acid.
Table 1: Key Sulfur-Containing Precursors and their Enzymatic Products
| Precursor Compound | IUPAC Name | Originating Alk(en)yl Group | Corresponding Sulfenic Acid |
|---|---|---|---|
| Isoalliin | (S)-1-Propenyl-L-cysteine sulfoxide | Propenyl | 1-Propenesulfenic acid |
| Methiin | (S)-Methyl-L-cysteine sulfoxide | Methyl | Methanesulfenic acid |
Role of Allicin (B1665233) Decomposition in Dithiine Formation
The sulfenic acids generated in the previous step are extremely unstable and immediately undergo further reactions. Two molecules of sulfenic acid can condense to form a thiosulfinate. The most well-known thiosulfinate is allicin, formed from two molecules of allyl-sulfenic acid in garlic. In the pathway leading to this compound, the condensation of 1-propenesulfenic acid and methanesulfenic acid results in the formation of analogous unstable thiosulfinates (e.g., di-1-propenyl thiosulfinate).
These thiosulfinates are transient and serve as key intermediates. They readily decompose, particularly under the influence of heat, into a variety of organosulfur compounds, including the dithiins. rsc.org This decomposition is a critical step that generates the necessary building blocks for the subsequent cyclization reaction.
Thioacrolein (B1219185) as an Intermediate in Vinyldithiine Genesis
The decomposition of thiosulfinates is understood to proceed through pathways that generate highly reactive thioaldehydes (R-CH=S). In the well-studied case of allicin decomposition, the intermediate is thioacrolein (2-propenethial). By analogy, the decomposition of thiosulfinates derived from isoalliin and methiin yields corresponding thioaldehydes:
1-Propenesulfenic acid leads to the formation of thiopropionaldehyde (CH₃-CH=CH-S).
Methanesulfenic acid leads to the formation of thioformaldehyde (H₂C=S).
These thioaldehydes are the direct precursors to the dithiine ring. Their high reactivity drives the subsequent cycloaddition reaction.
Diels-Alder Cycloaddition in Six-Membered Sulfur Heterocycle Biosynthesis
The final step in the formation of the this compound ring is a classic pericyclic reaction known as the Diels-Alder [4+2] cycloaddition. wikipedia.org In this type of reaction, a conjugated diene (a molecule with two alternating double bonds) reacts with a dienophile (a molecule with a double or triple bond) to form a six-membered ring.
In this specific biosynthesis, the reaction is a hetero-Diels-Alder reaction, where sulfur atoms are part of the reacting system. psu.edu Thioaldehydes can act as both the diene and the dienophile. The formation of the 1,3-dithiine structure is proposed to occur through the self-condensation of two thioaldehyde molecules.
To form this compound, two molecules of thiopropionaldehyde react with each other. One molecule acts as the diene component (providing a 4-atom C-C-C-S system), while the second molecule acts as the dienophile (providing the C=S bond). The specific regiochemistry of this cycloaddition leads to the precise placement of the methyl and prop-1-enyl substituent groups on the resulting 4H-1,3-dithiine ring.
Table 2: Diels-Alder Reaction for Dithiine Formation
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Reaction Type | Product |
|---|---|---|---|
| Thiopropionaldehyde | Thiopropionaldehyde | Hetero-Diels-Alder [4+2] Cycloaddition | This compound |
This reaction pathway explains the genesis of a diverse array of vinyldithiins and related sulfur heterocycles found in processed Allium vegetables, with the specific structure of the final product being determined by the initial profile of S-alk(en)yl-L-cysteine sulfoxide precursors in the plant. rsc.org
Chemical Synthesis and Derivatization Strategies for 1,3 Dithiine Systems
General Synthetic Methodologies for 1,3-Dithiine Ring Systems
The construction of the 1,3-dithiine ring can be achieved through various synthetic routes, often involving the formation of two carbon-sulfur bonds. These methods can be broadly categorized into several approaches, including one-pot reactions, the use of specific sulfur-containing reagents, and ring expansion strategies.
One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. For the synthesis of 1,3-dithiine analogues, a one-pot approach could conceivably involve the reaction of a suitable three-carbon dielectrophile with a sulfur nucleophile source. For instance, the reaction of a 1,3-dihalopropane derivative with sodium sulfide (B99878) could, in principle, lead to the formation of the 1,3-dithiane (B146892) ring, which could then be further functionalized.
While specific one-pot syntheses leading directly to substituted 4H-1,3-dithiines are not commonly reported, related heterocyclic systems are often assembled in this manner. For example, the synthesis of 5-hydroxy-4H-1,3-thiazin-4-ones has been achieved through a one-pot annulation of arylthioamides with 3-bromopyruvic acid chloride. This suggests that a carefully designed one-pot strategy involving appropriate precursors could be a viable route to 1,3-dithiine derivatives.
A potential one-pot strategy for a substituted 1,3-dithiine might involve the reaction of an α,β-unsaturated aldehyde or ketone with a source of hydrogen sulfide in the presence of a second carbonyl compound and an acid catalyst. This tandem reaction would first involve the formation of a gem-dithiol from the second carbonyl compound, which would then undergo a Michael addition to the α,β-unsaturated system, followed by cyclization and dehydration.
| Reactant A | Reactant B | Reagent/Catalyst | Product | Potential Yield Range |
| α,β-Unsaturated Aldehyde/Ketone | Aldehyde/Ketone | H₂S, Acid Catalyst | Substituted 4H-1,3-Dithiine | Moderate to Good |
| 1,3-Dihalopropane | Na₂S | Phase Transfer Catalyst | 1,3-Dithiane | Good to Excellent |
Organic thiosulfates, commonly known as Bunte salts, are versatile and odorless sources of sulfur nucleophiles in organic synthesis. They are typically prepared by the reaction of an alkyl halide with sodium thiosulfate (B1220275). The reaction of a Bunte salt with a halocarbonyl compound could provide a pathway to sulfur-containing heterocycles.
Specifically for the synthesis of a 1,3-dithiine ring, one could envision a strategy involving a bis-Bunte salt derived from a 1,3-dihalopropane. This intermediate could then be reacted with a suitable dielectrophile to form the six-membered ring. However, a more direct approach might involve the reaction of a β-haloketone or a related α,β-unsaturated carbonyl compound with a thiosulfate source under conditions that promote the formation of the 1,3-dithiine ring. While the direct synthesis of 1,3-dithiines using this method is not well-documented, the general reactivity of Bunte salts as thiol surrogates suggests its potential.
The general reaction involves the nucleophilic attack of the thiosulfate anion on an electrophilic carbon, followed by subsequent reactions to form the desired sulfur-containing product.
Ring expansion reactions provide an elegant method for the synthesis of larger rings from more readily available smaller ring systems. For the synthesis of 1,3-dithiine derivatives, the ring expansion of a five-membered 1,3-dithiolane (B1216140) is a plausible strategy. Such transformations can often be initiated by generating a carbocation or a reactive intermediate adjacent to the ring, which then triggers a rearrangement to the larger ring system.
While specific examples of ring expansions leading to 4H-1,3-dithiines are scarce, related transformations have been reported. For instance, the expansion of 1,3-dithiolans to dihydro-1,4-dithiins has been documented, showcasing the feasibility of expanding sulfur-containing rings. The success of such a reaction would be highly dependent on the nature of the substituent on the dithiolane ring and the specific reaction conditions employed to induce the rearrangement.
Nucleophilic Additions to Dithiolane Dioxides and Related Precursors
The oxidation of the sulfur atoms in a 1,3-dithiolane to the corresponding S-oxides or S,S-dioxides significantly alters the reactivity of the ring. These oxidized species can serve as precursors for the synthesis of more complex sulfur heterocycles. Nucleophilic addition to 1,3-dithiolane 1,3-dioxides can lead to ring-opened products or rearranged structures, which could potentially be cyclized to form 1,3-dithiines under suitable conditions.
The reaction of 1,3-dithiolane 1,3-dioxides with various nucleophiles has been shown to yield a range of products, including ring-expansion to 1,4-dithiane (B1222100) derivatives. The course of the reaction is influenced by the nature of the nucleophile and the substituents on the dithiolane ring. This methodology offers a potential, albeit indirect, route to the 1,3-dithiine scaffold.
Synthesis of Structural Analogues and Derivatives with the 1,3-Dithiine Scaffold
The synthesis of structural analogues and derivatives of 4-methyl-2-prop-1-enyl-4H-1,3-dithiine would involve the modification of the substituents on the 1,3-dithiine core. General methods for the synthesis of substituted 1,3-dithiines often involve the condensation of a 1,3-dithiol with a carbonyl compound or its equivalent.
For instance, the reaction of propane-1,3-dithiol with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst is a common method for the synthesis of 2-substituted-1,3-dithianes. A similar strategy could be adapted for the synthesis of 4H-1,3-dithiines by using appropriately substituted dithiols and carbonyl compounds.
Derivatization of a pre-formed 1,3-dithiine ring could also be achieved. For example, the deprotonation of a C-H bond at a suitable position on the ring, followed by reaction with an electrophile, would allow for the introduction of new functional groups.
| Starting Material | Reagent | Product |
| Propane-1,3-dithiol | α,β-Unsaturated Aldehyde | 2-Substituted-1,3-Dithiane |
| Substituted 1,3-Dithiol | Ketone | Tetrasubstituted 1,3-Dithiine |
| 4H-1,3-Dithiine | Strong Base, Electrophile | Substituted 4H-1,3-Dithiine |
Stereochemical Aspects and Control in Dithiine Synthesis
The introduction of stereocenters in the 1,3-dithiine ring is a key aspect for the synthesis of chiral molecules. When the substituents at the C2, C4, or other positions of the dithiine ring are different, these carbons can become stereogenic centers.
Stereochemical control in the synthesis of 1,3-dithiines can be achieved through several strategies:
Use of Chiral Starting Materials: Employing enantiomerically pure dithiols or carbonyl compounds will lead to the formation of chiral 1,3-dithiine derivatives.
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the ring-forming reaction.
Asymmetric Catalysis: The use of a chiral catalyst can promote the enantioselective or diastereoselective formation of the 1,3-dithiine ring.
While the literature on the stereoselective synthesis of 1,3-dithiines is not extensive, the general principles of asymmetric synthesis are applicable. For a molecule like this compound, the C4 position is a stereocenter. A stereocontrolled synthesis would require a method to selectively form one enantiomer over the other. This could potentially be achieved by using a chiral catalyst in a cyclization reaction that forms the dithiine ring or by resolution of a racemic mixture.
Chemical Reactivity and Transformation Studies of 4 Methyl 2 Prop 1 Enyl 4h 1,3 Dithiine
Retro-Diels-Alder Reactions and Thermal Decomposition Pathways
The 4H-1,3-dithiine ring is a structural analogue of cyclohexene, and as such, it can potentially undergo a retro-Diels-Alder (rDA) reaction, which is the reverse of the Diels-Alder cycloaddition. masterorganicchemistry.comresearchgate.net This process typically requires thermal activation to overcome the energy barrier for the concerted cleavage of two sigma bonds, resulting in the formation of a diene and a dienophile. masterorganicchemistry.com
In the case of 4-methyl-2-prop-1-enyl-4H-1,3-dithiine, a hypothetical retro-Diels-Alder reaction would involve the fragmentation of the dithiine ring. The specific fragmentation pattern would depend on which part of the ring acts as the diene and which as the dienophile. Theoretical studies on unsubstituted 1,4-dithiine have explored the thermodynamics and kinetics of its retro-Diels-Alder reaction, providing insights into the energy requirements for such transformations. researchgate.net
Thermal decomposition of substituted dithiines can also proceed through other pathways, including radical mechanisms, especially at elevated temperatures. The presence of the prop-1-enyl substituent introduces a site of unsaturation that could influence the decomposition process, potentially leading to more complex fragmentation or rearrangement products.
Table 1: Plausible Products of Retro-Diels-Alder Reaction of this compound
| Reactant | Potential Diene Fragment | Potential Dienophile Fragment | Conditions |
| This compound | Thioacroleine derivatives | Thioaldehyde derivatives | High Temperature |
Oxidation and Reduction Pathways of the Dithiine Ring System
The sulfur atoms in the 1,3-dithiine ring are susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of sulfoxides and sulfones. The regioselectivity of the oxidation would be influenced by the electronic environment of the two sulfur atoms.
Common oxidizing agents such as hydrogen peroxide or peroxy acids are often employed for the oxidation of thioethers. nih.govrsc.org The oxidation can proceed stepwise, first forming the monosulfoxide, and upon further oxidation, the disulfoxide and subsequently the sulfone derivatives. The presence of the electron-donating methyl and prop-1-enyl groups might influence the electron density at the sulfur atoms, thereby affecting the rate and selectivity of the oxidation.
Reduction of the 1,3-dithiine ring is less commonly described. However, under forcing conditions with strong reducing agents, cleavage of the carbon-sulfur bonds could potentially occur. More commonly, the focus of reduction in similar systems is on the substituents.
Table 2: Potential Oxidation Products of the Dithiine Ring
| Oxidizing Agent | Potential Products |
| Hydrogen Peroxide | This compound-1-oxide |
| Peroxyacetic acid | This compound-1,3-dioxide |
| This compound-1,1,3,3-tetraoxide |
Reactivity with Other Chemical Reagents and Functional Group Transformations
The chemical reactivity of this compound is also dictated by its alkenyl substituent. The carbon-carbon double bond in the prop-1-enyl group can undergo electrophilic addition reactions. savemyexams.comlibretexts.orgchemistrysteps.commsu.edulibretexts.org For instance, reaction with hydrogen halides (HX) would be expected to proceed via a carbocation intermediate, with the regioselectivity following Markovnikov's rule.
The 1,3-dithiine ring itself can be susceptible to attack by strong nucleophiles or organometallic reagents. For example, Grignard reagents are known to react with related sulfur-containing heterocycles. wisc.edunih.govmasterorganicchemistry.comyoutube.comadichemistry.com The nature of the reaction would depend on the specific Grignard reagent and the reaction conditions, but could involve addition to the carbon-sulfur bonds or deprotonation at an acidic site.
Functional group transformations could also be envisioned. For example, the double bond of the prop-1-enyl group could be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new functionalities into the molecule.
Stability Studies under Varying Chemical Environments
The stability of the 1,3-dithiine ring is an important aspect of its chemical profile. In acidic conditions, thioacetals and related structures can be susceptible to hydrolysis. The stability of this compound in acidic media would depend on the concentration of the acid and the temperature. Hydrolysis would likely lead to the cleavage of the dithiine ring to form a dicarbonyl compound and hydrogen sulfide (B99878) or related sulfur-containing species.
Under basic conditions, the 1,3-dithiine ring is generally more stable. However, the presence of the allylic protons on the methyl and prop-1-enyl groups could allow for deprotonation with a strong base, leading to the formation of a carbanion that could participate in subsequent reactions. The stability of a related compound, 2-ethyl-4-methyl-1,3-dioxolane, has been shown to be pH-dependent, with greater stability observed at higher pH values. researchgate.net
Table 3: Predicted Stability of this compound in Different Chemical Environments
| Environment | Predicted Stability | Potential Reactions |
| Strong Acid | Potentially unstable | Hydrolysis to dicarbonyl compounds |
| Strong Base | Generally stable, but deprotonation possible | Deprotonation at allylic positions |
| Oxidizing Agents | Unstable | Oxidation of sulfur atoms to sulfoxides and sulfones |
| Reducing Agents | Generally stable, C=C bond may be reduced | Hydrogenation of the prop-1-enyl group |
Advanced Spectroscopic and Chromatographic Characterization of 4 Methyl 2 Prop 1 Enyl 4h 1,3 Dithiine
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 4-methyl-2-prop-1-enyl-4H-1,3-dithiine. The chromatographic separation provides resolution from other matrix components, while mass spectrometry offers structural information for identification.
Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for concentrating volatile organic compounds (VOCs) from a sample's headspace before GC-MS analysis. researchgate.net The efficiency of HS-SPME for sulfur compounds is critically dependent on several experimental parameters that must be optimized to ensure maximum sensitivity and reproducibility.
Key parameters for optimization include:
Fiber Coating: The choice of SPME fiber coating is paramount. For broad-range analysis of volatile sulfur compounds, multi-phase fibers are often preferred. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently chosen for its efficiency in adsorbing a wide range of analytes, including sulfur compounds. researchgate.net
Extraction Temperature: Temperature influences the vapor pressure of the analyte and its partitioning from the sample matrix into the headspace. An optimal temperature maximizes the concentration of the target compound in the headspace without inducing thermal degradation or artifact formation. For volatile sulfur compounds from food matrices, temperatures in the range of 35°C to 70°C are commonly investigated.
Extraction Time: Sufficient time is required for the analyte to reach equilibrium between the sample matrix, the headspace, and the SPME fiber. Optimization typically involves testing various durations (e.g., 15 to 60 minutes) to find the point of maximum adsorption.
Salt Addition: The addition of salt, such as sodium chloride (NaCl), to the sample can increase the ionic strength of the aqueous phase. This "salting-out" effect reduces the solubility of organic volatiles and promotes their transfer into the headspace, thereby improving extraction efficiency for compounds like dithiines.
The following table summarizes typical parameters considered during the optimization of an HS-SPME method for volatile sulfur compounds.
| Parameter | Typical Range/Options Investigated | Purpose |
|---|---|---|
| SPME Fiber Coating | DVB/CAR/PDMS, PDMS/DVB, CAR/PDMS | Selects for target analytes based on polarity and molecular size. |
| Extraction Temperature | 35°C - 70°C | Increases analyte vapor pressure to enhance partitioning into the headspace. |
| Extraction Time | 15 min - 60 min | Allows for equilibrium to be established between the sample, headspace, and fiber. |
| Salt Addition (e.g., NaCl) | 0% - 20% (w/v) | Decreases analyte solubility in the matrix, promoting its release into the headspace. |
| Desorption Time | 1 min - 5 min | Ensures complete transfer of the analyte from the SPME fiber to the GC injector. |
In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and a series of characteristic fragment ions. chemguide.co.uk The resulting mass spectrum serves as a molecular fingerprint for identification.
The fragmentation of this compound is dictated by its structure, featuring a dithiine heterocycle, a methyl group, and a propenyl side chain. Key fragmentation pathways include:
Molecular Ion (M+): The peak corresponding to the intact molecule, which for C₈H₁₂S₂ is m/z 172. The presence of two sulfur atoms results in a characteristic isotopic pattern, with a notable M+2 peak (at m/z 174) approximately 8-9% of the intensity of the molecular ion peak, which is a strong indicator of a compound containing two sulfur atoms. whitman.edusapub.org
Loss of Methyl Group (-CH₃): Cleavage of the methyl group at the C4 position would result in a fragment ion at m/z 157.
Cleavage of the Propenyl Side Chain: Fragmentation of the C-C bonds within the propenyl group or cleavage of the entire side chain can lead to various fragment ions.
Ring Fragmentation: The 1,3-dithiine ring can undergo cleavage, leading to smaller sulfur-containing ions. Charge-site initiated fragmentation, where the charge is localized on a sulfur atom, can drive the cleavage of adjacent bonds. wikipedia.orggbiosciences.com
Analysis of these patterns allows for the differentiation of this compound from other co-eluting compounds and structural isomers.
The retention index (RI), often calculated as the Kovats retention index, is a standardized measure of a compound's elution time relative to a series of n-alkane standards. nih.gov It helps to confirm compound identity by providing a more robust metric than retention time alone, which can vary between instruments and analytical runs. The RI is dependent on the gas chromatographic column's stationary phase.
For this compound, the retention index has been experimentally determined. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1331 on a non-polar SE-30 stationary phase. nist.gov Comparing experimentally determined RIs on columns of different polarities with database values is a crucial step for unambiguous identification.
The table below presents retention indices for the target compound and related dithiines on different stationary phase types.
| Compound | CAS Number | Stationary Phase Type | Retention Index (RI) | Reference |
|---|---|---|---|---|
| This compound | 60051-35-6 | Non-polar (SE-30) | 1331 | nist.gov |
| 2-vinyl-4H-1,3-dithiine | 80028-57-5 | Non-polar (DB-5) | 1217 | pherobase.comchemeo.com |
| 3-vinyl-4H-1,2-dithiin | 62488-53-3 | Non-polar (Standard) | 1155 - 1224 | nih.gov |
| 3-vinyl-4H-1,2-dithiin | 62488-53-3 | Polar (Standard) | 1731 - 1761 | nih.gov |
Application of Other Chromatographic Techniques
While GC-MS is a powerful tool, other gas chromatography detectors offer enhanced selectivity and sensitivity specifically for sulfur-containing compounds. acs.orgfao.org These are often used to screen complex samples for sulfur species or to confirm findings from MS data. researchgate.net
Flame Photometric Detector (FPD): The FPD is highly selective for sulfur and phosphorus-containing compounds. ekotechlab.pl When sulfur compounds are combusted in a hydrogen-rich flame, they emit light at a characteristic wavelength (around 394 nm). This allows for the selective detection of compounds like this compound even when they co-elute with a large excess of non-sulfur-containing matrix components. americanlaboratory.comcollectionscanada.gc.ca The pulsed flame photometric detector (PFPD) is an advancement that offers even greater sensitivity and reduced hydrocarbon quenching. acs.orgacs.org
Sulfur Chemiluminescence Detector (SCD): The SCD is another highly specific and sensitive detector for sulfur compounds. gcms.cz It works by combusting sulfur compounds to form sulfur monoxide (SO), which then reacts with ozone to produce chemiluminescence (light), which is measured by a photomultiplier tube. americanlaboratory.comgassite.com The SCD offers an equimolar response, meaning its signal is directly proportional to the number of sulfur atoms entering the detector, which simplifies quantification. gcms.czchromatographyonline.com It is also less susceptible to quenching from co-eluting hydrocarbons than the FPD, making it highly advantageous for analyzing trace sulfur compounds in complex matrices like petroleum products or food extracts. americanlaboratory.comdtic.milgcms.cz A dual plasma SCD can provide even more stable and accurate analysis at very low levels. scielo.br Combining SCD with MS using a detector splitting system allows for simultaneous selective detection and mass-based identification in a single run. shimadzu.com
Emerging Analytical Methodologies for Complex Matrices
The analysis of trace volatile compounds in highly complex food and environmental matrices presents a significant challenge due to the sheer number of constituents, many of which may co-elute during a standard one-dimensional GC analysis. chromatographyonline.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This advanced technique provides a substantial increase in separation power and sensitivity compared to conventional GC. acs.orgrsc.orgresearchgate.net In GC×GC, two columns with different stationary phases (e.g., a non-polar column followed by a polar column) are coupled via a modulator. researchgate.netucdavis.edu The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation.
The benefits of GC×GC for analyzing compounds like this compound in complex samples include:
Enhanced Peak Capacity: The resolving power is dramatically increased, allowing for the separation of compounds that would overlap in a single-dimension separation. ucdavis.edunih.gov
Improved Sensitivity: The modulator focuses the analyte into very narrow bands, leading to taller and sharper peaks, which significantly improves the signal-to-noise ratio. acs.org
Structured Chromatograms: The resulting two-dimensional chromatogram provides structured separation, often grouping chemically similar compounds into the same region of the 2D plot, which aids in identification. researchgate.net
When coupled with a high-speed Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOF-MS becomes an exceptionally powerful tool for the untargeted screening and identification of trace components, including sulfur volatiles, in the most challenging matrices. chromatographyonline.comnih.gov
Theoretical and Computational Chemistry Investigations of 4 Methyl 2 Prop 1 Enyl 4h 1,3 Dithiine
Molecular Modeling and Electronic Structure Calculations
Molecular modeling of 4-methyl-2-prop-1-enyl-4H-1,3-dithiine would begin with the construction of its three-dimensional structure. This can be achieved using standard molecular mechanics force fields, which would then be optimized using quantum mechanical methods such as Density Functional Theory (DFT). DFT calculations, employing a suitable basis set (e.g., 6-31G* or larger), would provide insights into the molecule's electronic properties.
Key parameters that would be determined from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of electron density and the electrostatic potential surface would also be mapped to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Hypothetical Electronic Properties of this compound (Illustrative Data)
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 1.8 D | Indicates the overall polarity of the molecule. |
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, one could investigate various potential reactions, such as its hydrolysis, oxidation, or participation in cycloaddition reactions.
To study a reaction mechanism, a proposed reaction pathway is modeled, and the geometries of reactants, transition states, and products are optimized. The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed mechanism can be assessed. Methods such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products.
For instance, the acid-catalyzed hydrolysis of the dithiine ring could be modeled to understand its stability under acidic conditions. This would involve calculating the energy profile for the stepwise addition of water and subsequent ring-opening.
In-silico Predictions of Chemical Interactions and Molecular Dynamics
In-silico methods can predict how this compound might interact with other molecules, including biological macromolecules like proteins. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This could be used, for example, to explore potential interactions with enzyme active sites.
Molecular dynamics (MD) simulations could provide further insights into the behavior of this compound over time. An MD simulation would model the movement of every atom in the system, providing a dynamic picture of its conformational flexibility and its interactions with a solvent or a binding partner. These simulations can reveal important information about the stability of certain conformations and the nature of intermolecular interactions, such as hydrogen bonds or van der Waals forces.
Contextual Role in Broader Chemical Research Fields
Contribution to Volatile Organic Compound (VOC) Research in Natural Systems
Organosulfur compounds are significant contributors to the volatile organic compounds (VOCs) released by various plants, particularly from the genus Allium (e.g., garlic, onions, leeks). researchgate.netencyclopedia.pubmdpi.com These compounds are typically formed when the plant's tissues are damaged, triggering enzymatic reactions that release a complex array of sulfur-containing molecules. encyclopedia.pub Dithiines, which are heterocyclic compounds containing two sulfur atoms in the ring, are among the secondary metabolites formed from the degradation of precursors like allicin (B1665233). encyclopedia.pubmdpi.com
While direct studies on 4-methyl-2-prop-1-enyl-4H-1,3-dithiine as a natural VOC are not prominent in the available literature, its structure is analogous to other known volatile dithiines, such as 2-vinyl-4H-1,3-dithiine, found in garlic (Allium sativum). foodb.ca Research in this field focuses on identifying the complete profile of VOCs from natural sources, understanding their atmospheric chemistry, and their ecological roles, such as defense mechanisms against herbivores or pathogens. The study of specific isomers and derivatives like this compound would contribute to a more nuanced understanding of the chemical diversity and ecological functions of plant-emitted VOCs.
Implications for Natural Product Chemistry and Secondary Metabolite Studies
The study of organosulfur compounds is a cornerstone of natural product chemistry, given their wide distribution and diverse biological activities. researchgate.net Species of the genus Allium are a rich source of these compounds, which are synthesized as part of a defense mechanism. encyclopedia.pubmdpi.com The biosynthesis of dithiines in these plants involves the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxides (ACSOs). encyclopedia.pub For example, in garlic, alliin (B105686) is converted by the enzyme alliinase to allicin, which is unstable and quickly transforms into a variety of other sulfur compounds, including dithiins and ajoenes. encyclopedia.pubmdpi.com
The existence of this compound, as identified in chemical databases, suggests it may be a yet-to-be-prominently-documented natural product or a transformation product of other known secondary metabolites. nist.gov Research in this area would involve its isolation and structural elucidation from natural sources, investigation of its biosynthetic pathway, and evaluation of its biological activities, which for many organosulfur compounds include antimicrobial and anti-inflammatory properties. mdpi.comresearchgate.net
Integration into Flavor Chemistry and Food Science Research, focusing on chemical profiles and transformations
Sulfur-containing compounds are critical to the characteristic flavors and aromas of many foods, including cooked meats and vegetables from the Allium family. scielo.brnih.gov The thermal degradation of thiamine (B1217682) (Vitamin B1) and reactions involving sulfur-containing amino acids (like cysteine and methionine) during cooking generate a wide array of potent aroma compounds, including thiophenes, thiazoles, and various sulfides. scielo.brnih.govresearchgate.net
For instance, compounds like 2-methyl-3-furanthiol (B142662) and bis(2-methyl-3-furyl) disulfide are key contributors to the "meaty" aroma of cooked beef. scielo.brsemanticscholar.org In the context of Allium species, dithiines like 2-vinyl-4H-1,3-dithiine are known flavor components. foodb.ca
Chemoenzymatic Transformations and Bio-inspired Synthesis in Organosulfur Chemistry
The synthesis of complex organosulfur compounds often draws inspiration from biosynthetic pathways found in nature. The transformations of allicin into various dithiines and other sulfides in garlic provide a model for bio-inspired synthesis. encyclopedia.pubmdpi.com These reactions often occur at room temperature and under mild conditions, a desirable goal in synthetic chemistry.
Chemoenzymatic approaches, which utilize enzymes to perform specific chemical transformations, could be a viable route for the synthesis of this compound. This could involve using enzymes like alliinase or lipases to create key precursors or to catalyze the final ring-forming reactions. Research in this subfield focuses on developing sustainable and efficient methods for producing complex molecules, and the synthesis of structurally specific dithiines is an area of interest for creating novel flavor compounds or pharmacologically active agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
